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Compound of Interest

Compound Name: (R)-(-)-2-Octanol

Cat. No.: B1198660

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral alcohol (R)-(-)-2-Octanol. The information is tailored for researchers, scientists, and
professionals in drug development, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document
aims to serve as a core reference for the identification, characterization, and quality control of
this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry for (R)-(-)-2-Octanol.

Table 1: *H NMR Spectroscopic Data for (R)-(-)-2-Octanol
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

~3.80 Multiplet - 1H H-2 (CH-OH)
~1.68 Singlet - 1H OH

H-3, H-4, H-5, H-
~1.51-1.18 Multiplet - 10H

6, H-7 (CH2)
~1.18 Doublet 6.2 3H H-1 (CHs)
~0.89 Triplet - 3H H-8 (CHs)

Solvent: CDCls. Data synthesized from multiple sources.[1][2][3]

Table 2: 13C NMR Spectroscopic Data for (R)-(-)-2-Octanol

Chemical Shift (6) ppm Assignment
~68.2 C-2 (CH-OH)
~39.0 C-3
~31.8 C-4
~29.3 C-5
~25.8 C-6
~23.5 C-1
~22.6 C-7
~14.1 C-8

Solvent: CDCIs. Data synthesized from multiple sources.[1][4][5][6]

Table 3: IR Absorption Bands for (R)-(-)-2-Octanol
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
3500 - 3200 Strong, Broad

bonded)
2960 - 2850 Strong C-H stretch (sp® hybridized)
1260 - 1050 Strong C-O stretch

This data represents typical ranges for alcohols and is consistent with spectra for 2-octanol.[7]

[8][°]

Table 4. Mass Spectrometry Fragmentation Data for 2-Octanol

. . Proposed Fragmentation
m/z Relative Intensity
Fragment Pathway
130 Very Low / Absent [CsH180]* Molecular lon (M*)
Dehydration (Loss of
112 Low [CsH16]*
H20)
83 Moderate [CeH11]*
70 Moderate [CsHaio]*
55 High [CaH7]*
45 Base Peak (100%) [C2Hs0]* a-cleavage
43 High [CsH7]*

The fragmentation pattern is characteristic of secondary alcohols. The base peak at m/z 45 is a
key indicator.[10][11][12][13]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Specific instrument parameters may vary.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A small amount of purified (R)-(-)-2-Octanol is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube to a final
concentration of approximately 10-50 mg/mL.[14]

o Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz
instrument.

o 'H NMR: A standard one-pulse experiment is performed. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay
of 1-5 seconds.

o 13C NMR: A proton-decoupled experiment is typically run to obtain singlets for each unique
carbon. A larger number of scans is usually required compared to *H NMR due to the
lower natural abundance of the 13C isotope.[14][15] DEPT (Distortionless Enhancement by
Polarization Transfer) experiments can be used to differentiate between CH, CHz, and
CHs groups.[14][15]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., Tetramethylsilane - TMS).

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like (R)-(-)-2-Octanol, the spectrum can be
obtained neat (undiluted). A drop of the sample is placed between two salt plates (e.g., NaCl
or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[16]

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is
first collected. Then, the sample spectrum is recorded. The instrument measures the
interference pattern of the infrared light, which is then mathematically converted into a
spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm~—1).[17]

o Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to specific functional groups.
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2.3 Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is typically introduced into the mass
spectrometer via Gas Chromatography (GC-MS) for separation and purification.[18] In the
mass spectrometer, the molecules are ionized, commonly using Electron lonization (El),
where a high-energy electron beam bombards the sample, causing the ejection of an
electron to form a molecular ion (M*).[18]

o Mass Analysis: The resulting ions and fragment ions are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

o Detection and Spectrum Generation: A detector records the abundance of each ion at a
specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus
m/z.

o Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the
molecule. For alcohols, characteristic fragmentation pathways include a-cleavage and
dehydration.[10][12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical sample.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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